molecular formula C10H10FNO B1343830 4-Fluoro-5-methoxy-2-methyl-1H-indole CAS No. 288385-93-3

4-Fluoro-5-methoxy-2-methyl-1H-indole

Cat. No. B1343830
M. Wt: 179.19 g/mol
InChI Key: WRDOWKZJEOFRSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-5-methoxy-2-methyl-1H-indole involves multiple steps and the use of various reagents and conditions. In one study, the synthesis of a serotonergic agent with potential antidepressant activity was achieved by reducing a precursor compound using LiAlH4, resulting in a product with high radiochemical purity and specific activity as determined by HPLC and 3H NMR measurements . Another study describes the synthesis of a related dihydrochloride compound through a series of reactions starting with [14C] formamidine acetate and dimethylmethoxymalonate, followed by a reaction with phosphorous oxychloride and subsequent catalytic reduction to yield the final product .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For instance, a novel hepatitis B inhibitor was synthesized and its structure was determined by single-crystal X-ray analysis. The compound crystallized in a monoclinic P21/n space group and the analysis provided detailed information about the unit cell dimensions and the spatial arrangement of the molecule within the crystal. Hirshfeld surface analysis was also employed to examine the intermolecular interactions present in the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions. The synthesis of the serotonergic agent mentioned earlier involves a reduction step that is critical for obtaining the desired product with high purity . In the synthesis of the dihydrochloride compound, the formation of an intermediate chloro-compound is a key step, which is then reacted with another indole derivative and reduced to achieve the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and purity. The serotonergic agent synthesized in one study exhibited a very high specific activity, which is indicative of its purity and potential efficacy as a pharmaceutical agent . The hepatitis B inhibitor's crystal structure analysis provided insights into its physical properties, such as the dimensions of the unit cell and the molecular packing within the crystal, which can influence its solubility and stability .

The studies described here focus on the synthesis and analysis of compounds structurally related to 4-Fluoro-5-methoxy-2-methyl-1H-indole. These compounds have potential applications in the pharmaceutical industry, as evidenced by the serotonergic agent with potential antidepressant activity and the hepatitis B inhibitor with nanomolar inhibitory activity against the virus . The detailed synthesis procedures and structural analyses provide a foundation for further research and development of these compounds for therapeutic use.

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
    • Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have shown inhibitory activity against influenza A .
  • Synthesis of Alkaloids

    • Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The methods of application involve the synthesis of indole derivatives. The specific methods can vary depending on the specific derivative being synthesized .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative, which can then be used in various applications, such as the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Synthesis of Alkaloids

    • Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The methods of application involve the synthesis of indole derivatives. The specific methods can vary depending on the specific derivative being synthesized .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative, which can then be used in various applications, such as the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Antiviral Activity

    • Summary of Application : Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antiviral activity .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antiviral activity .
  • Anti-inflammatory Activity

    • Summary of Application : Indole derivatives also possess anti-inflammatory activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
    • Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anti-inflammatory activity .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anti-inflammatory activity .
  • Synthesis of Mereletinib

    • Summary of Application : 4-Fluoro-2-Methoxy-5-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers .
    • Methods of Application : In the process of preparing Mereletinib, 4-Fluoro-2-Methoxy-5-nitroaniline serves as a key intermediate compound .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of Mereletinib .
  • Anticancer Activity

    • Summary of Application : Indole derivatives have been found to possess anticancer activity . For example, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
    • Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anticancer activity .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anticancer activity .
  • Anti-HIV Activity

    • Summary of Application : Indole derivatives also possess anti-HIV activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
    • Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anti-HIV activity .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anti-HIV activity .
  • Antioxidant Activity

    • Summary of Application : Indole derivatives have been found to possess antioxidant activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
    • Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antioxidant activity .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antioxidant activity .
  • Antimicrobial Activity

    • Summary of Application : Indole derivatives also possess antimicrobial activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
    • Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antimicrobial activity .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antimicrobial activity .
  • Antitubercular Activity

    • Summary of Application : Indole derivatives have been found to possess antitubercular activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
    • Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antitubercular activity .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antitubercular activity .
  • Antidiabetic Activity

    • Summary of Application : Indole derivatives also possess antidiabetic activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
    • Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antidiabetic activity .
    • Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antidiabetic activity .

Safety And Hazards

The safety and hazards associated with “4-Fluoro-5-methoxy-2-methyl-1H-indole” are not fully known. However, it’s important to handle all chemical compounds with care and appropriate safety measures1.


Future Directions

Indole derivatives have shown promise in various areas of drug discovery and development. They have been explored as potential anti-tubercular agents or drugs2. The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development2.


Please note that this information is based on available data and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with chemical compounds.


properties

IUPAC Name

4-fluoro-5-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDOWKZJEOFRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621794
Record name 4-Fluoro-5-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-methoxy-2-methyl-1H-indole

CAS RN

288385-93-3
Record name 4-Fluoro-5-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-acetylmethyl-2-fluoro-1-methoxy-4-nitrobenzene (11.36 g, 50 mmol) in acetone (200 ml) was added 4M aqueous ammonium acetate (700 ml) followed by a solution of titanium trichloride (15% in water, 340 ml) dropwise. The mixture was stirred for 10 minutes at ambient temperature and the mixture was extracted with ether. The organic layer was washed with 0.5N aqueous sodium hydroxide followed by water, brine, dried (MgSO4) and the volatiles were removed under vacuum. The residue was purified by column chromatography eluting with methylene chloride to give 4-fluoro-5-methoxy-2-methylindole (8.15 g, 90%).
Quantity
11.36 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
340 mL
Type
catalyst
Reaction Step Two

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